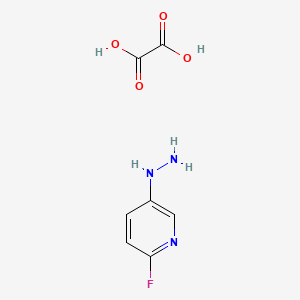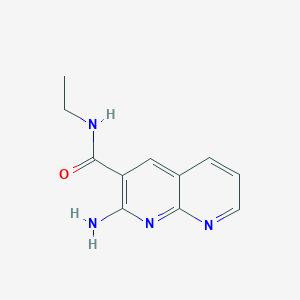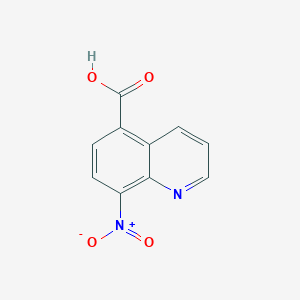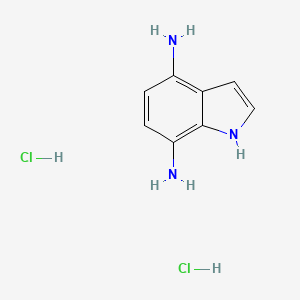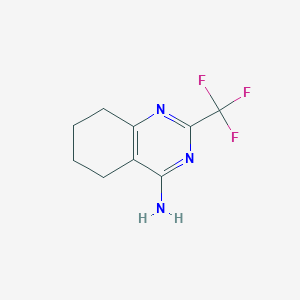
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine is a heterocyclic compound featuring a quinazoline core with a trifluoromethyl group at the 2-position and an amine group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 2-(trifluoromethyl)benzaldehyde with ethylenediamine under acidic conditions to form the quinazoline ring. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures (around 80-100°C) for several hours to ensure complete cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of tetrahydroquinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties due to the presence of the trifluoromethyl group
Mécanisme D'action
The mechanism of action of 2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Trifluoromethyl)quinazoline: Lacks the tetrahydro component, making it less flexible.
4-Aminoquinazoline: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-(Trifluoromethyl)-4-aminobenzimidazole: Similar structure but with a benzimidazole core instead of quinazoline.
Uniqueness
2-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine is unique due to the combination of the trifluoromethyl group and the tetrahydroquinazoline core. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications .
Propriétés
Formule moléculaire |
C9H10F3N3 |
|---|---|
Poids moléculaire |
217.19 g/mol |
Nom IUPAC |
2-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-4-amine |
InChI |
InChI=1S/C9H10F3N3/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(13)15-8/h1-4H2,(H2,13,14,15) |
Clé InChI |
KMRUCLPZDKDELP-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=NC(=N2)C(F)(F)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,2,2-Trifluoroethyl)pyrrolo[2,1-f][1,2,4]triazin-4(3H)-one](/img/structure/B11886809.png)

![4-Methyl-3,4-dihydro[1,2]oxazino[3,2-b]quinazolin-10(2H)-one](/img/structure/B11886815.png)
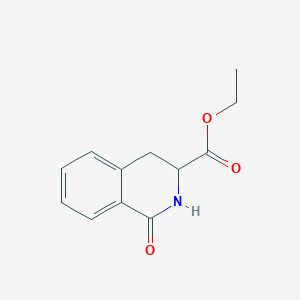
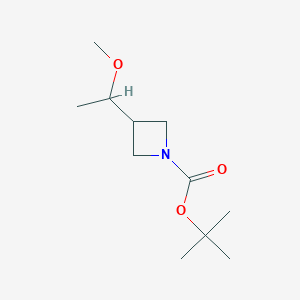

![2-Amino-1-(1-cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)ethanone](/img/structure/B11886840.png)
![3-Methyl-7,8,9,10-tetrahydro-6h-benzo[c]chromen-6-one](/img/structure/B11886851.png)

